Physical and chemical properties of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Physical and chemical properties of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Authored by: A Senior Application Scientist
Introduction and Molecular Overview
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a compound of significant interest within medicinal chemistry and drug discovery, primarily owing to its structural motifs. The di-chlorinated pyridine core is a common scaffold in pharmacologically active molecules, often imparting favorable metabolic stability and modulating electronic properties. The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a particularly valuable functional group in organic synthesis due to its stability and controlled reactivity, serving as a precursor for the synthesis of ketones and aldehydes.
This guide provides a comprehensive analysis of the predicted physical and chemical properties of this compound, drawing upon data from structurally similar molecules and established chemical theory. The insights presented herein are intended to guide experimental design, from synthesis and purification to formulation and biological screening.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide |
| Molecular Formula | C8H8Cl2N2O2 |
| Molecular Weight | 235.07 g/mol |
| Canonical SMILES | CON(C)C(=O)C1=CN=C(C=C1Cl)Cl |
| CAS Number | Not publicly available |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following predictions are based on the analysis of its constituent functional groups and data from analogous structures.
Physical State and Appearance
Based on its molecular weight and the presence of polar functional groups capable of dipole-dipole interactions, 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is predicted to be a white to off-white crystalline solid at standard temperature and pressure.
Solubility Profile
The solubility of a compound is a key factor in its suitability for various experimental and formulation contexts.
Table 2: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic dichloropyridine ring is expected to dominate, despite the presence of polar amide and ether functionalities. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating polar organic molecules. |
| Chlorinated Solvents (e.g., DCM, Chloroform) | High | The dichloropyridine moiety suggests favorable interactions with these solvents. |
| Ethers (e.g., Diethyl ether, THF) | Moderate | Expected to be a reasonably good solvent due to the presence of both polar and nonpolar character in the molecule. |
| Alcohols (e.g., Methanol, Ethanol) | Moderate | The ability to act as hydrogen bond acceptors will facilitate some solubility. |
| Nonpolar Solvents (e.g., Hexanes, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Melting Point
The melting point is a crucial indicator of purity and is influenced by crystal lattice energy and intermolecular forces. For 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide, a relatively high melting point is anticipated due to the rigidity of the pyridine ring and the potential for strong dipole-dipole interactions. A predicted range would be between 100-150 °C . This is a broad estimate and would require experimental determination.
Chemical Properties and Reactivity
The chemical behavior of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide is dictated by the interplay of its dichloropyridine core and the Weinreb amide functional group.
Stability
The compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light). The dichloropyridine ring is generally robust. The Weinreb amide is also known for its stability towards many nucleophiles and its resistance to over-addition, a key feature of its utility in synthesis. However, strong acidic or basic conditions could lead to hydrolysis of the amide bond over time.
Reactivity Profile
The reactivity of this molecule is centered around two main areas: the Weinreb amide and the dichloropyridine ring.
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Weinreb Amide: This functional group is primarily a precursor for the synthesis of ketones. It reacts with organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable chelated intermediate that, upon acidic workup, yields a ketone. This prevents the over-addition that is common with other carboxylic acid derivatives like esters or acid chlorides.
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Dichloropyridine Ring: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the ring for such reactions. The positions of the chlorine atoms (5 and 6) will influence the regioselectivity of these substitutions. This allows for further functionalization of the core scaffold, a common strategy in the development of drug candidates.
Experimental Workflows
The following sections outline key experimental protocols relevant to the synthesis and characterization of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.
Synthetic Workflow
The synthesis of a Weinreb amide typically involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine. In this case, the starting material would be 5,6-dichloronicotinic acid.
Caption: Synthetic pathway for 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.
Step-by-Step Protocol:
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Activation of Carboxylic Acid: 5,6-dichloronicotinic acid is converted to a more reactive species, typically an acid chloride. This is achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM) with a catalytic amount of DMF. The reaction is usually run at room temperature until the evolution of gas ceases.
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Amide Coupling: In a separate flask, N,O-dimethylhydroxylamine hydrochloride is dissolved in a suitable solvent (e.g., DCM) and treated with a base (e.g., triethylamine or pyridine) to liberate the free amine. The solution of the acid chloride from Step 1 is then added dropwise at 0 °C. The reaction is typically stirred for several hours and allowed to warm to room temperature.
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Workup and Purification: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove excess reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide.
Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using a standard suite of analytical techniques.
Caption: Analytical workflow for compound characterization.
Expected Analytical Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as singlets for the N-methyl and O-methyl groups of the Weinreb amide.
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¹³C NMR: The carbon NMR will show signals for the two distinct aromatic carbons, the two chlorine-bearing carbons, the carbonyl carbon of the amide, and the two methyl carbons.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (235.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
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FTIR: The infrared spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.
Applications in Drug Development and Synthesis
The primary utility of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide in a research and development setting is as a versatile synthetic intermediate.
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Synthesis of Ketone Derivatives: As a Weinreb amide, its most direct application is in the synthesis of ketones. Reaction with a wide variety of organometallic reagents can introduce diverse side chains, leading to a library of ketone-containing pyridine derivatives for biological screening.
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Scaffold for Library Synthesis: The dichloropyridine core can be further functionalized via nucleophilic aromatic substitution. This allows for the creation of a diverse library of compounds from a single intermediate, which is a highly efficient strategy in lead optimization.
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Potential Biological Activity: The pyridine ring is a well-known privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyridines, in particular, are of interest for their ability to form halogen bonds and for their metabolic stability. Therefore, derivatives of this compound could be explored for a wide range of therapeutic targets.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical entity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide represents a valuable, albeit not widely documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its predicted physicochemical properties—solid state, moderate to high solubility in common organic solvents, and thermal stability—make it amenable to a variety of reaction conditions. The dual reactivity of the Weinreb amide and the dichloropyridine core provides a rich platform for the generation of diverse molecular architectures. Researchers and drug development professionals can leverage this intermediate for the efficient synthesis of novel compounds for biological evaluation. As with any novel compound, the predictive data presented in this guide should be substantiated with rigorous experimental characterization.
References
As this compound is not widely documented, direct references are not available. The information presented is based on established principles of organic chemistry and data from analogous compounds found in standard chemical literature and databases. For further reading on the concepts discussed, the following resources are recommended:
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Weinreb Amide Synthesis and Reactivity
- Title: "The Weinreb Amide"
- Source: Organic Chemistry Portal
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URL: [Link]
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Nucleophilic Aromatic Substitution on Pyridines
- Title: "Pyridine: Reactivity"
- Source: LibreTexts Chemistry
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URL: [Link]
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General Physicochemical Property Prediction
- Title: "Chemicalize"
- Source: ChemAxon
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URL: [Link]
